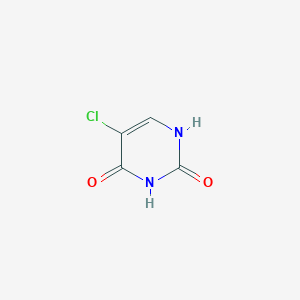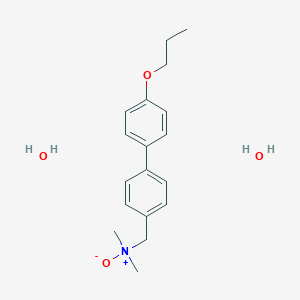![molecular formula C16H13N3O2 B068680 N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 172753-14-9](/img/structure/B68680.png)
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-270089 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is a heteroaryl-pyrazole derivative, which means it contains a pyrazole ring with heteroaryl substituents. This compound has been studied for its potential therapeutic applications, particularly as a TLR7 agonist, which is a type of receptor involved in the immune response .
Preparation Methods
The synthesis of WAY-270089 involves several steps, starting with the preparation of the pyrazole ring and subsequent attachment of heteroaryl groups. The synthetic route typically includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of Heteroaryl Groups: The heteroaryl groups are introduced through a series of substitution reactions, often involving halogenated heteroaryl compounds and a base such as potassium carbonate.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods for WAY-270089 would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and minimize impurities, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
WAY-270089 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert WAY-270089 into its reduced forms, which may have different properties and applications.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and bases such as potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound.
Scientific Research Applications
WAY-270089 has a wide range of scientific research applications, including:
Biology: As a TLR7 agonist, WAY-270089 is studied for its ability to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases and other immune-related conditions.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its immunomodulatory effects.
Industry: WAY-270089 and its derivatives may have applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of WAY-270089 involves its interaction with TLR7 receptors. TLR7 is a type of receptor found on immune cells that recognizes single-stranded RNA from viruses. When WAY-270089 binds to TLR7, it activates the receptor, leading to the production of cytokines and other immune responses. This activation can help enhance the body’s ability to fight off infections and may also have therapeutic potential in modulating the immune response in autoimmune diseases.
Comparison with Similar Compounds
WAY-270089 can be compared with other TLR7 agonists, such as imiquimod and resiquimod. While all these compounds activate TLR7, WAY-270089 may have unique properties that make it more effective or suitable for specific applications. For example, it may have a different binding affinity, stability, or side effect profile compared to other TLR7 agonists.
Similar compounds include:
Imiquimod: Another TLR7 agonist used in the treatment of certain skin conditions.
Gardiquimod: A synthetic TLR7 agonist studied for its immunomodulatory effects.
These comparisons highlight the uniqueness of WAY-270089 and its potential advantages over other similar compounds.
properties
CAS RN |
172753-14-9 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-2-3-7-13(11)18-15(20)12-10-17-14-8-4-5-9-19(14)16(12)21/h2-10H,1H3,(H,18,20) |
InChI Key |
XWHKHNXFNKFALO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
synonyms |
N-(2-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




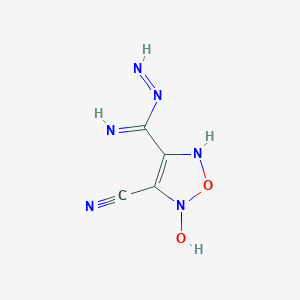

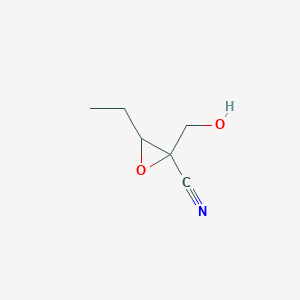
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
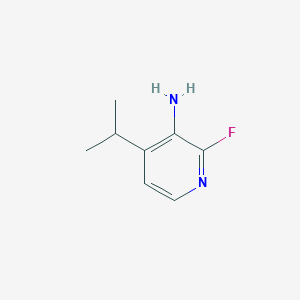
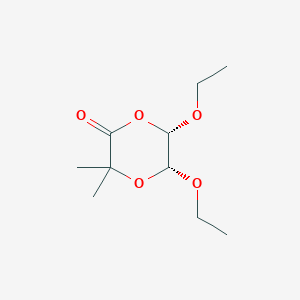
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
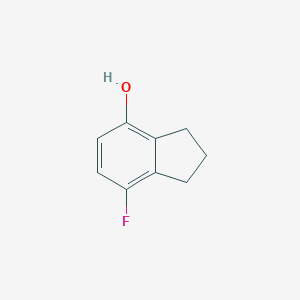
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

